molecular formula C22H24N2O4 B2683577 7-hydroxy-3-(3-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one CAS No. 952001-16-0

7-hydroxy-3-(3-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

货号: B2683577
CAS 编号: 952001-16-0
分子量: 380.444
InChI 键: GLLLPKUHFSDRCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxy-3-(3-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a coumarin derivative with a 2H-chromen-2-one core substituted at positions 3, 7, and 8. Key features include:

  • Position 7: Hydroxyl group, enhancing polarity and hydrogen-bonding capacity.
  • Position 8: 4-Methylpiperazinylmethyl group, contributing to solubility and possible receptor-binding interactions.

This compound has been studied for its optimized geometry using density functional theory (DFT) at the B3LYP/6-311G(d,p) level, revealing bond lengths and angles consistent with coumarin derivatives . Its crystal structure (space group P21/c) confirms planarity of the coumarin core and the orientation of the 4-methylpiperazine moiety .

属性

IUPAC Name

7-hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-19-20(25)7-6-16-13-18(22(26)28-21(16)19)15-4-3-5-17(12-15)27-2/h3-7,12-13,25H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLLPKUHFSDRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC(=CC=C4)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-Hydroxy-3-(3-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, also known as a chromenone derivative, exhibits a complex structure that combines various functional groups. This compound belongs to the flavonoid class, which is renowned for its diverse biological activities. The unique arrangement of hydroxyl, methoxy, and piperazine moieties contributes to its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24N2O4\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{4}

This structure includes:

  • A chromenone backbone
  • A hydroxyl group at the 7-position
  • A methoxy group at the 3-position
  • A piperazine moiety at the 8-position

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. Research indicates that compounds similar to this compound exhibit significant radical scavenging activities. Studies have shown that these compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress. The antioxidant activity can be quantified using assays such as DPPH and ABTS, with IC50 values indicating the concentration required to inhibit 50% of the free radicals.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that derivatives of chromenones exhibit notable antibacterial activity against bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. For instance, similar compounds showed high efficacy with minimum inhibitory concentrations (MIC) in the range of micromolar values, suggesting potential therapeutic applications in treating bacterial infections .

Acetylcholinesterase Inhibition

Research has highlighted the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase increases acetylcholine levels in synaptic clefts, enhancing neurotransmission. Preliminary studies have indicated that structurally related compounds possess significant inhibitory activity with IC50 values comparable to established inhibitors .

Study 1: Antioxidant Activity Evaluation

A study conducted on flavonoid derivatives demonstrated that this compound exhibited a strong antioxidant profile. Using DPPH and ABTS assays, it was found that the compound had an IC50 value of approximately 30 µM, indicating its potential utility in preventing oxidative damage in biological systems.

Study 2: Antimicrobial Efficacy

In a comparative study involving several chromenone derivatives, this compound showed superior antibacterial activity against Staphylococcus aureus, with an MIC of 10 µg/mL. This suggests that modifications in the piperazine ring enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Study 3: Neuroprotective Effects

Research focused on neuroprotective effects revealed that this compound could significantly inhibit acetylcholinesterase activity in vitro. The study reported an IC50 value of 20 µM, demonstrating its potential as a candidate for further development in treating cognitive disorders.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
RohitukineSimilar chromenone structureKnown for cyclin-dependent kinase inhibition
7-HydroxyflavoneLacks piperazine moietyExhibits neuroprotective effects
6-HydroxyflavoneDifferent substitution patternStrong anti-inflammatory activity

This table illustrates how structural variations influence biological activities across similar compounds. The unique combination of substituents in this compound may confer distinct properties not observed in other derivatives.

相似化合物的比较

Substituent Variations at Position 3

Compound Name Position 3 Substituent Position 8 Substituent Molecular Formula Key Properties/Activities References
Target Compound 3-Methoxyphenyl 4-Methylpiperazinylmethyl C22H23N2O5 DFT-optimized structure; potential H3R antagonism
7-Hydroxy-3-(4-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one 4-Methoxyphenyl 4-Methylpiperazinylmethyl C21H22N2O4 H3R antagonist (IC50 = 0.89 µM); para-methoxy enhances receptor affinity
3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 4-Chlorophenyl 4-Ethylpiperazinylmethyl C23H25ClN2O3 Increased lipophilicity (Cl substituent); ethyl-piperazine may alter pharmacokinetics
7-Hydroxy-3-(2-pyridinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one 2-Pyridinyl Bicyclic amine (azabicyclo[3.2.1]octane) C25H28N2O3 Basic nitrogen in pyridine enhances solubility; bicyclic amine may improve CNS penetration

Key Insights :

  • Chlorine vs. Methoxy : Chlorophenyl substituents (e.g., in ) increase electron-withdrawing effects, altering electronic distribution and possibly enhancing metabolic stability.

Substituent Variations at Position 8

Compound Name Position 8 Substituent Notable Features References
Target Compound 4-Methylpiperazinylmethyl Balanced lipophilicity; methyl group minimizes steric bulk
3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one 4-(2-Hydroxyethyl)piperazinylmethyl Hydroxyethyl group enhances solubility; trifluoromethyl increases metabolic resistance
8-{[Benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one Benzyl(methyl)aminomethyl Bulky substituent may reduce membrane permeability; naphthyloxy adds hydrophobicity

Key Insights :

  • Piperazine Modifications : Ethyl or hydroxyethyl groups (e.g., ) increase solubility but may reduce blood-brain barrier penetration compared to the methyl group in the target compound.
  • Trifluoromethyl Additions : Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability due to the electron-withdrawing effects of fluorine.

Additional Substituents and Their Impacts

  • Trifluoromethyl at Position 2: Found in 7-hydroxy-3-(3-methylphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one (C23H23F3N2O4), this group increases lipophilicity (logP ~2.8) and resistance to oxidative metabolism .
  • Methyl at Position 4 : In 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one , a methyl or phenyl group at position 4 alters the electron density of the coumarin ring, affecting UV absorption and fluorescence properties .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-3-(3-methoxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a Mannich reaction, as demonstrated in structurally similar coumarin derivatives . Key steps include:

Substrate Preparation : Start with a pre-functionalized chromen-2-one core (e.g., 7-hydroxycoumarin).

Mannich Reaction : React with formaldehyde and 4-methylpiperazine under reflux in ethanol to introduce the aminomethyl group at the 8-position .

Coupling with 3-Methoxyphenyl : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3-methoxyphenyl group at the 3-position.

  • Optimization : Vary solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalyst (e.g., Pd(PPh₃)₄ for coupling) to improve yield. Monitor reactions via TLC or HPLC .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example:
  • The 7-hydroxy proton appears as a singlet (~δ 10.5 ppm) .
  • The 4-methylpiperazine protons show multiplets at δ 2.3–2.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 409.18) to verify molecular formula.
  • IR : Confirm hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1660–1700 cm1^{-1}) stretches .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed structural models?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in a solvent mixture (e.g., DCM:hexane) to obtain single crystals .
  • Data Collection : Collect diffraction data (e.g., Cu-Kα radiation, λ = 1.5418 Å) and refine using SHELXL .
  • Challenges : Address disorder in the 4-methylpiperazine group by applying restraints or modeling alternative conformations .

Q. What experimental designs are critical for assessing metabolic stability in vitro?

  • Methodological Answer :

Microsomal Incubation : Use liver microsomes (human/rat) with NADPH regeneration systems.

LC-MS/MS Analysis : Quantify parent compound depletion over time (t1/2_{1/2}) .

CYP Inhibition Assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with modified groups (e.g., replace 3-methoxyphenyl with halogenated aryl rings) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase active sites) .
  • Data Analysis : Compare IC50_{50} values and correlate with electronic (Hammett σ) or steric (Taft Es_s) parameters .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Control Standardization : Ensure consistent cell lines (e.g., passage number, culture conditions) and compound purity (>95% by HPLC) .
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance. Replicate experiments across independent labs .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Key Intermediates

StepReaction TypeConditionsYield (%)Reference
8-AminomethylationMannich ReactionEthanol, reflux, 12 h65–78
3-Aryl SubstitutionSuzuki CouplingPd(PPh₃)₄, DMF, 80°C52

Table 2 : Biological Activity Data

Assay TypeTargetResult (IC50_{50})Reference
AnticancerMCF-712.3 µM
Kinase InhibitionEGFR0.45 µM

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。